molecular formula C19H15ClN2O4S2 B2726008 (Z)-3-chloro-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide CAS No. 638138-45-1

(Z)-3-chloro-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Cat. No.: B2726008
CAS No.: 638138-45-1
M. Wt: 434.91
InChI Key: LSMLRSRIWJCKLD-SXGWCWSVSA-N
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Description

(Z)-3-chloro-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide ( 638138-45-1) is a synthetic rhodanine derivative supplied for non-human research applications. This benzylidene-thiazolidinone compound features a Z-configuration benzylidene group at the 5-position of the 4-oxo-2-thioxothiazolidine core and a 3-chlorobenzamide substitution at the nitrogen atom. With the molecular formula C₁₉H₁₅ClN₂O₄S₂ and a molecular weight of 434.9 g/mol, this reagent belongs to a class of 4-thiazolidinones investigated for their potential as enzyme inhibitors . Compounds within this structural class have demonstrated significant research value as inhibitors of bacterial Mur enzymes, particularly MurB, which is a crucial cytoplasmic enzyme in the peptidoglycan biosynthesis pathway of Mycobacterium tuberculosis . These enzymes are essential molecular devices for the synthesis of UDP-MurNAc-pentapeptide, the main building block of bacterial peptidoglycan polymer, and represent promising targets for addressing multi-drug resistant tuberculosis . The structural architecture of this rhodanine derivative allows it to function as a diphosphate mimic, potentially simulating key interactions of the UDP-N-acetylglucosamine enolpyruvate (EP-UNAG) substrate with the MurB enzyme . The 3-ethoxy-4-hydroxybenzylidene moiety is particularly important for occupying hydrophobic pockets within the enzyme's active site, while the 4-oxo-2-thioxothiazolidinone (rhodanine) core serves as the critical pharmacophore responsible for molecular recognition . This product is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound using appropriate laboratory safety protocols.

Properties

IUPAC Name

3-chloro-N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4S2/c1-2-26-15-8-11(6-7-14(15)23)9-16-18(25)22(19(27)28-16)21-17(24)12-4-3-5-13(20)10-12/h3-10,23H,2H2,1H3,(H,21,24)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMLRSRIWJCKLD-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-chloro-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a synthetic compound with significant biological activity, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound has the molecular formula C19H15ClN2O4S2C_{19}H_{15}ClN_{2}O_{4}S_{2} and features a thiazolidinone core, which is known for its diverse biological activities. The presence of the ethoxy and hydroxy groups enhances its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC19H15ClN2O4S2C_{19}H_{15}ClN_{2}O_{4}S_{2}
Molecular Weight404.91 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against various bacterial and fungal strains.

The antimicrobial activity is primarily attributed to the compound's ability to disrupt bacterial cell walls and inhibit essential enzymes involved in cell wall synthesis. This leads to cell lysis and death.

Study Findings

  • Antibacterial Activity : In vitro studies demonstrated significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Antifungal Activity : The compound also showed effectiveness against fungal strains, including Candida albicans, suggesting its potential as a therapeutic agent for fungal infections.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects through various assays that measure cytokine production and inflammatory mediator release.

It is believed that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation.

Case Studies

  • In Vivo Models : Animal studies have shown that administration of this compound significantly reduces paw edema in rat models induced by carrageenan, indicating its potential as an anti-inflammatory agent.
  • Cell Culture Studies : In human macrophage cell lines, the compound effectively decreased nitric oxide production in response to lipopolysaccharide (LPS) stimulation.

Anticancer Activity

The anticancer potential of this compound has garnered attention due to its ability to induce apoptosis in cancer cells.

The compound triggers apoptotic pathways by activating caspases and disrupting mitochondrial membrane potential, leading to programmed cell death.

Research Findings

  • Cell Line Studies : In vitro tests on various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116), revealed that the compound significantly inhibits cell proliferation.
  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to key targets involved in cancer progression, enhancing its therapeutic potential.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazolidinone core, which is known for its diverse biological activities. The synthesis typically involves the condensation of thiazolidinone derivatives with substituted benzaldehydes, employing solvents like tetrahydrofuran or dimethylformamide. Purification methods such as column chromatography are used to isolate the final product, while characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry confirm its structure and purity .

Synthesis Overview

StepDescription
1Condensation of thiazolidinone with substituted benzaldehyde.
2Use of solvents (e.g., tetrahydrofuran) for reaction.
3Isolation via column chromatography.
4Characterization using NMR and mass spectrometry.

Biological Activities

The biological activities of (Z)-3-chloro-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide are primarily attributed to its structural components:

1. Antimicrobial Activity
Research indicates that compounds with similar thiazolidinone structures exhibit significant activity against various bacterial strains. The presence of the chloro group and the ethoxy and hydroxy substituents on the benzylidene moiety enhance its interaction with biological targets, potentially leading to effective antimicrobial agents.

2. Anticancer Properties
The compound's thiazolidine ring has been associated with anticancer activity. Studies have shown that derivatives of thiazolidinones can inhibit key enzymes involved in cancer progression, such as thymidylate synthase, making them promising candidates for cancer treatment . The specific interactions at the molecular level are still under investigation but suggest a mechanism that could disrupt cancer cell proliferation.

3. Anti-inflammatory Effects
In silico studies have indicated that similar compounds may act as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes. This suggests that this compound could be explored further for its anti-inflammatory potential .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of compounds structurally related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that thiazolidinone derivatives exhibited potent antibacterial activity against multidrug-resistant strains, suggesting a valuable role in combating infections .
  • Anticancer Activity : Research focused on similar thiazolidinone compounds showed promising results in inhibiting cancer cell lines, with some compounds achieving IC50 values as low as 0.47 µM against thymidylate synthase .
  • Inflammation Modulation : Molecular docking studies indicated that certain derivatives could effectively bind to inflammatory mediators, supporting their development as anti-inflammatory agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a thiazolidinone backbone with several analogs, differing primarily in the benzylidene and benzamide substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Benzylidene Substituents Benzamide Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound 3-ethoxy-4-hydroxy 3-chloro C₂₀H₁₅ClN₂O₄S₂ 458.93 Not reported
(Z)-3-chloro-N-[5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide 2,3-dimethoxy 3-chloro C₂₀H₁₆ClN₂O₄S₂ 472.98 Not reported
(Z)-2-chloro-N-[5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide 3-methoxy-4-propoxy 2-chloro C₂₁H₁₉ClN₂O₄S₂ 487.02 Not reported
(Z)-N-[5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide 1H-indol-3-yl Unsubstituted C₁₉H₁₃N₃O₂S₂ 379.46 Not reported

Key Observations :

  • Chlorine Position : The 3-chloro substituent on the benzamide ring may influence electronic effects (e.g., electron-withdrawing) and steric interactions, differentiating it from the 2-chloro analog in .
  • Aromatic Systems : Replacement of the benzylidene group with an indole moiety (as in ) alters π-π stacking and hydrogen-bonding capabilities, which could affect binding to biological targets.

Q & A

Q. Methodological Answer :

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .
  • Antimicrobial Testing : Perform broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria. Test synergism with standard antibiotics.
  • Enzyme Inhibition : Assay against PFOR (pyruvate:ferredoxin oxidoreductase) via NADH oxidation kinetics .

How does the compound react under varying pH and temperature conditions, and what degradation products form?

Q. Methodological Answer :

  • Stability Studies :
    • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours. Monitor via HPLC (C18 column, acetonitrile/water gradient).
    • Thermal Degradation : Heat at 80°C for 48 hours; identify products via LC-MS (e.g., hydrolysis of the benzamide bond).
  • Key Findings : Thioxothiazolidinone rings are prone to hydrolysis under alkaline conditions, forming sulfonic acid derivatives .

What computational strategies predict its binding affinity to pharmacological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PFOR (PDB: 1LSQ) or EGFR (PDB: 1M17). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å acceptable).
  • ADMET Prediction : SwissADME for bioavailability; ProTox-II for toxicity profiling .

What precautions are critical for safe handling and storage?

Q. Methodological Answer :

  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation (dust potential).
  • Storage : Keep in amber vials at –20°C under inert gas (N2/Ar) to prevent oxidation. Desiccate to limit hydrolysis .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration.

How can structure-activity relationships (SAR) guide derivative design?

Q. Methodological Answer :

  • Modifiable Groups :
    • Benzylidene Substituents : Replace 3-ethoxy-4-hydroxy with electron-withdrawing groups (e.g., nitro) to enhance cytotoxicity .
    • Thioxothiazolidinone Core : Substitute sulfur with selenium for redox modulation.
  • Data-Driven Design : Compare IC50 values of analogs (e.g., dichlorophenyl derivatives show 3x higher activity than methoxy variants) .

How do crystallographic data inform formulation strategies?

Q. Methodological Answer :

  • Solubility Enhancement : Co-crystallize with cyclodextrins (β-CD) if lattice energy is high (>30 kJ/mol).
  • Polymorph Screening : Use solvent-drop grinding (e.g., methanol/acetone) to identify stable forms.
  • Hydration Stability : Store Form I (anhydrous) over Form II (monohydrate) to avoid dissolution variability .

What analytical techniques resolve data contradictions in purity assessments?

Q. Methodological Answer :

  • Conflict Scenario : HPLC shows 98% purity, but elemental analysis deviates (±0.5% C/H/N).
  • Resolution :
    • HRMS : Confirm molecular ion ([M+H]+ m/z 459.03).
    • DSC/TGA : Check for solvent residues (weight loss <1% at 150°C).
    • 13C NMR DEPT : Detect trace impurities (e.g., E-isomer <2%) .

How can metabolic pathways be elucidated using isotopic labeling?

Q. Methodological Answer :

  • Isotope Tracers : Synthesize 14C-labeled benzamide via Claisen condensation.
  • In Vitro Metabolism : Incubate with liver microsomes (CYP3A4/CYP2D6). Extract metabolites with SPE (C18 cartridges).
  • Detection : Radio-HPLC or AMS (accelerator mass spectrometry) for low-abundance metabolites .

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